5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(6-ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c1-2-9-10(12)11(14-6-13-9)15-4-8-3-7(15)5-16-8/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMOKXKPGZHYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC3CC2CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Core Construction
The 2-oxa-5-azabicyclo[2.2.1]heptane moiety may be synthesized via intramolecular cyclization or Diels-Alder approaches :
Route A: Oxa-aza Diels-Alder Reaction
- Dienophile : A nitroso compound (e.g., nitrosobenzene) reacts with a furan-derived diene.
- Post-cyclization modifications : Reduction of the nitroso group to an amine and functionalization for pyrimidine coupling.
Route B: Ring-Closing Metathesis
- A diene precursor with ether and amine functionalities undergoes Grubbs catalyst-mediated cyclization.
- Example:
$$ \text{CH}2=\text{CH-O-(CH}2\text{)}2-\text{NH-CH}2-\text{CH}=\text{CH}_2 \rightarrow \text{Bicyclo[2.2.1]heptane} $$
Pyrimidine Ring Assembly
Pyrimidine formation typically employs Biginelli-like cyclizations or condensation reactions :
Step 1: Fluorinated Pyrimidine Synthesis
- Adapting methods from, ethyl α-fluoropropionoacetate undergoes enamination with ammonia, followed by cyclization with formamide under basic conditions.
- Reaction conditions : Methanol solvent, sodium methoxide base, 10–24 hours at 50°C.
Step 2: Ethyl Group Introduction
- Grignard alkylation : A pre-formed pyrimidine halide reacts with ethylmagnesium bromide.
- Direct synthesis : Use of ethyl-containing precursors (e.g., ethylurea in cyclization).
Coupling Strategies
Integrating the pyrimidine and bicyclic systems may involve:
Suzuki-Miyaura Cross-Coupling
- Bicyclic boronic ester + 5-bromo-6-ethyl-fluoropyrimidine
- Catalyzed by Pd(PPh₃)₄ in THF/water.
Nucleophilic Aromatic Substitution
- Halogenated pyrimidine (e.g., 4-chloro derivative) reacts with a bicyclic amine.
- Base : K₂CO₃ in DMF at 80°C.
Comparative Methodological Analysis
| Method | Advantages | Challenges | Yield (Estimated) |
|---|---|---|---|
| Diels-Alder + Coupling | High stereocontrol | Multi-step, functional group compatibility | 30–45% |
| Ring-Closing Metathesis | Direct bicyclic formation | Catalyst cost, side reactions | 25–40% |
| One-Pot Cyclization | Step economy | Limited precedent | 20–35% |
Computational Insights
DFT calculations on analogous systems (e.g., ZIF-204 frameworks) highlight the role of transition-state stabilization in cyclization steps. For the target compound, electron-withdrawing fluorine may accelerate nucleophilic attacks during pyrimidine formation.
Chemical Reactions Analysis
Types of Reactions
5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The bicyclic structure may also enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Core Structural Variations
The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is shared among analogues, but substituents on the pyrimidine ring and stereochemistry of the bicyclic system vary significantly:
*Calculated based on analogous structures.
Stereochemical Considerations
Enantiomers of the bicyclic core (e.g., (1S,4S) vs. (1R,4R)) exhibit distinct pharmacological profiles. For example, (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl is a key intermediate in synthesizing chiral drugs, with a purity of 98% . The target compound’s stereochemistry (if specified) would critically influence its bioactivity.
Q & A
Q. Table 1: Synthetic Steps for Bicyclic Intermediates
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | NaOH, CbzCl, H₂O, 0°C to r.t., 5 h | 91% | |
| 2 | SOCl₂, MeOH, 0°C to r.t., 2.5 h | 96% | |
| 3 | TsCl, DMAP, Et₃N, CH₂Cl₂, 15 h | 93% |
Advanced: How can researchers optimize the synthesis of this compound to address low yields in cyclization steps?
Methodological Answer:
Cyclization efficiency depends on ring strain and catalyst selection. For example:
- Microwave-assisted synthesis reduces reaction time and improves selectivity in strained bicyclic systems.
- Lewis acid catalysts (e.g., BF₃·Et₂O) can stabilize transition states during cyclization.
- Solvent screening (e.g., DMF vs. THF) may enhance solubility of intermediates .
Data Contradiction Analysis:
Conflicting reports on NaBH₄ reduction efficiency (100% yield in vs. 70–80% in other studies) suggest batch-specific impurities or solvent ratios (EtOH/THF) as variables. Replicate studies with strict anhydrous conditions are recommended.
Basic: What spectroscopic techniques are used to confirm the stereochemistry of this compound?
Methodological Answer:
- X-ray crystallography is the gold standard for resolving bicyclic stereochemistry .
- 2D NMR (NOESY/ROESY) identifies spatial proximity of protons (e.g., bridgehead H atoms).
- Vibrational circular dichroism (VCD) differentiates enantiomers in chiral bicyclic systems .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in enzyme inhibition assays may arise from:
- Assay conditions (pH, ionic strength) affecting ligand-receptor interactions.
- Protein purity (e.g., His-tagged vs. native enzymes).
Experimental Design:
Meta-analysis of existing data to identify outlier conditions.
Orthogonal assays (e.g., SPR for binding kinetics, cellular assays for functional activity).
Molecular dynamics simulations to model fluoropyrimidine interactions with target active sites .
Basic: What are the key physicochemical properties influencing this compound's pharmacokinetics?
Methodological Answer:
- LogP : Predicted ~1.2 (fluorine and pyrimidine reduce hydrophobicity).
- Solubility : Bicyclic morpholine derivatives show poor aqueous solubility (<1 mg/mL); co-solvents (e.g., PEG 400) or salt forms (e.g., HCl) improve bioavailability .
Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| Water | <0.1 | |
| Methanol | 5.2 | |
| DMSO | 12.8 |
Advanced: How can computational methods guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Docking studies (AutoDock Vina, Schrödinger) prioritize derivatives with complementary interactions (e.g., fluoropyrimidine’s halogen bonding with kinase hinge regions).
- Free-energy perturbation (FEP) quantifies ΔΔG for substituent modifications (e.g., ethyl vs. methyl groups at position 6).
- ADMET prediction (SwissADME) filters candidates with unfavorable toxicity profiles .
Basic: What are the documented biological targets of similar bicyclic compounds?
Methodological Answer:
Related 2-oxa-5-azabicyclo[2.2.1]heptane derivatives inhibit:
- Kinases (e.g., EGFR, CDK2) via pyrimidine-mediated ATP competition.
- GPCRs (e.g., serotonin receptors) due to rigid scaffold mimicking biogenic amines .
Advanced: What experimental strategies validate hypothesized metabolic pathways for this compound?
Methodological Answer:
- LC-HRMS identifies metabolites in hepatocyte incubations.
- Isotope labeling traces fluoropyrimidine cleavage (e.g., ¹⁸O-H₂O to track oxidative defluorination).
- CYP450 inhibition assays (e.g., fluorometric) pinpoint enzymes involved in metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
